molecular formula C7H7ClO2 B1619750 4-Chloro-5-methylbenzene-1,3-diol CAS No. 3446-05-7

4-Chloro-5-methylbenzene-1,3-diol

Cat. No.: B1619750
CAS No.: 3446-05-7
M. Wt: 158.58 g/mol
InChI Key: VYGLBTZLOQTMBG-UHFFFAOYSA-N
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Description

4-Chloro-5-methylbenzene-1,3-diol is a chemical compound with the molecular formula C7H7ClO2 and a molecular weight of 158.58 . It is a white to yellow solid .


Synthesis Analysis

The synthesis of this compound can involve several steps. One possible method involves the nitration of 3-chlorophenol with a mixture of nitric and sulfuric acid to form 3-chloro-4-nitrophenol. This is then reduced with sodium hydroxide and methylamine to form 3-chloro-4-aminophenol. The aminophenol is then diazotized with sodium nitrite and hydrochloric acid to form 3-chloro-4-diazoaminophenol. This is then coupled with copper sulfate to form 3-chloro-4-phenylazoaniline. The phenylazoaniline is then diazotized with sodium nitrite and hydrochloric acid to form 3-chloro-4-diazoaniline. Finally, the diazoaniline is coupled with sodium bicarbonate and hydrogen peroxide to form this compound.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring substituted with a chlorine atom, a methyl group, and two hydroxyl groups .


Chemical Reactions Analysis

As a benzene derivative, this compound can undergo electrophilic aromatic substitution reactions. In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 158.58 .

Scientific Research Applications

Synthesis and Chemical Properties

A significant application of derivatives similar to "4-Chloro-5-methylbenzene-1,3-diol" is in the synthesis of complex organic compounds. For instance, the study by Wöhrle et al. (1993) describes a nucleophilic displacement reaction leading to the synthesis of 4,5-bis(aryloxy)-, 4,5-bis(phenylthio)-, and 4,5-bis(propylthio)-1,2-dicyanobenzenes from 4,5-dichloro-1,2-dicyanobenzene. These intermediates were further converted to octasubstituted phthalocyanines, highlighting the compound's utility in preparing materials with potential applications in electronics and photonics (Wöhrle, Eskes, Shigehara, & Yamada, 1993).

Molecular Structures and Phase Behavior

Research by Bräuniger et al. (2001) on 1,2-dichloro-3,4,5,6-tetramethylbenzene, a compound with structural similarities, provided insights into the orientational disorder within solid phases of such molecules. This study contributes to our understanding of molecular interactions and phase transitions, which are crucial for designing materials with tailored properties (Bräuniger, Poupko, Luz, Zimmermann, & Haeberlen, 2001).

Advanced Materials and Liquid Crystals

The synthesis of novel liquid crystalline and fire retardant molecules based on a six-armed cyclotriphosphazene core, as explored by Jamain et al. (2020), demonstrates another application field. The study involved the nucleophilic substitution reaction between 4-hydroxybenzaldehyde and hexachlorocyclotriphosphazene to form hexasubstituted cyclotriphosphazene compounds. These findings have implications for the development of new materials with specific optical properties and enhanced fire retardancy (Jamain, Khairuddean, & Tay, 2020).

Engineering Molecular Crystals

In the domain of crystal engineering, molecules with the core structure of "this compound" may serve as building blocks. Maly et al. (2007) investigated hexaphenylbenzene derivatives to engineer hydrogen-bonded molecular crystals. These crystals exhibit high guest volume accessibility, which is paramount for applications in gas storage, separation technologies, and molecular recognition processes (Maly, Gagnon, Maris, & Wuest, 2007).

Biochemical Analysis

Biochemical Properties

It is known that benzylic halides, such as 4-Chloro-5-methylbenzene-1,3-diol, typically react via an SN2 pathway if they are primary, and via an SN1 pathway if they are secondary or tertiary, due to the resonance-stabilized carbocation .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that electrophilic aromatic substitution reactions, such as those involving this compound, occur in two steps. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Properties

IUPAC Name

4-chloro-5-methylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-4-2-5(9)3-6(10)7(4)8/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGLBTZLOQTMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188032
Record name 1,3-Benzenediol, 4-chloro-5-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3446-05-7
Record name Resorcinol, 4-chloro-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003446057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, 4-chloro-5-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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